2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with benzyl isothiocyanate, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(Methylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole: Contains a methyl group instead of a benzyl group, which can influence its chemical properties and applications.
Uniqueness
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of both the benzylsulfanyl and bromophenyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-13-8-6-12(7-9-13)14-17-18-15(19-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFRJCTJSDIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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